Homocarnosine TFA

Description

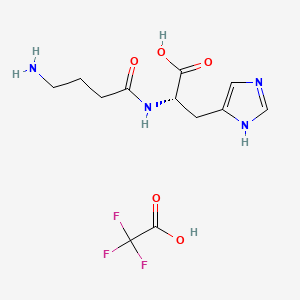

Defining the γ-Aminobutyryl-L-Histidine Dipeptide: Homocarnosine (B1673341) (TFA)

Homocarnosine is a naturally occurring dipeptide, a molecule formed from two amino acids. caymanchem.com Specifically, it is composed of γ-aminobutyric acid (GABA) and L-histidine, linked together. medchemexpress.comnih.gov It is structurally similar to the more widely known dipeptide carnosine; the key difference is that homocarnosine contains an extra carbon atom in its GABA component compared to the β-alanine in carnosine. medchemexpress.comresearchgate.net

The designation "(TFA)" indicates that homocarnosine is in its trifluoroacetate (B77799) salt form. This salt form typically enhances the compound's water solubility and stability, which is advantageous for research applications. medchemexpress.com While the free form and the salt form exhibit comparable biological activity at equivalent molar concentrations, the TFA salt's improved physical properties facilitate its use in experimental settings. medchemexpress.com Chemically, it is identified as N-(4-amino-1-oxobutyl)-L-histidine. caymanchem.com

Table 1: Chemical Properties of Homocarnosine Below is an interactive table detailing the key chemical properties of Homocarnosine.

| Property | Value | Source |

| Molecular Formula | C10H16N4O3 | caymanchem.comnih.gov |

| Molar Mass (Free Base) | 240.26 g/mol | nih.gov |

| IUPAC Name | 2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | nih.gov |

| Synonyms | γ-Aminobutyryl-L-histidine, L-Homocarnosine | caymanchem.commedchemexpress.com |

| Salt Form (TFA) | C10H16N4O3.C2HF3O2 | chembk.com |

| Molar Mass (TFA Salt) | 354.28 g/mol | chembk.com |

Endogenous Significance and Distribution in Central Nervous System Compartments

Homocarnosine is notable for its highly specific distribution within the body, being found almost exclusively in the central nervous system (CNS) of mammals. medchemexpress.comresearchgate.net It is a major constituent of excitable tissues, particularly the brain, and is also present in the cerebrospinal fluid (CSF). researchgate.netpnas.orgnih.gov The concentration of homocarnosine in the human brain is significantly higher than in other animals, with reported levels ranging from 0.4 to 1.0 micromol per gram of tissue. nih.gov

The synthesis of this dipeptide occurs in specific subclasses of GABAergic neurons, which are brain cells that use GABA as their primary neurotransmitter. medchemexpress.comnih.gov The enzyme responsible for its creation is carnosine synthase, which catalyzes the bonding of GABA and L-histidine. researchgate.netoup.com Research into the regional distribution of homocarnosine-carnosine synthetase in the rat CNS has shown varied activity across different brain compartments. The enzyme is found in the olfactory bulb, cerebral cortex, cerebellum, diencephalon, pons, medulla oblongata, and spinal cord. nih.gov Subcellularly, the enzyme has been detected in various fractions, including the myelin sheath, synaptosomes, and mitochondria. nih.gov Beyond neurons, glial cells, which support and protect neurons, have also been shown to take up carnosine, suggesting a role for these cells in the broader metabolism of such dipeptides in the brain. researchgate.net

Overview of Multifaceted Biochemical Activities Investigated in Research Paradigms

Academic research has uncovered several biochemical functions of homocarnosine, highlighting its potential role as a neuroprotective agent. medchemexpress.comresearchgate.net Its activities span antioxidant and anti-inflammatory effects, as well as neuromodulatory functions.

Antioxidant Activity Homocarnosine has demonstrated notable antioxidant properties in various research models. medchemexpress.compnas.orgnih.gov Studies have shown it is an effective scavenger of peroxyl and hydroxyl radicals, helping to protect against cellular damage caused by these reactive oxygen species. pnas.orgportlandpress.comnih.govnih.gov For instance, homocarnosine can inhibit lipid peroxidation, a process where free radicals damage lipids, and has been shown to reduce the loss of Na,K-ATPase activity caused by hydrogen peroxide. caymanchem.comnih.gov However, some studies indicate that its antioxidant profile may not be broad-spectrum, noting that it does not react at biologically significant rates with other reactive species like the superoxide (B77818) radical or hydrogen peroxide. portlandpress.comnih.gov Furthermore, some research suggests its ability to inhibit iron-dependent lipid peroxidation is not well-established, unlike its scavenging effect on certain free radicals. portlandpress.comnih.gov

Anti-inflammatory Actions The compound is also recognized for its anti-inflammatory capabilities. medchemexpress.comoup.com A significant finding comes from a study on a rat model of cerebral ischemia-reperfusion injury, where homocarnosine administration was shown to attenuate the inflammatory response. nih.gov The mechanism for this effect was proposed to be the downregulation of the nod-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system that triggers inflammation. nih.gov In this model, homocarnosine treatment led to a reduction in the mRNA expression of NLRP3 and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Neuromodulatory and Other Biochemical Roles Beyond its protective functions, homocarnosine is considered an inhibitory neuromodulator. medchemexpress.comnih.gov Synthesized from the primary inhibitory neurotransmitter GABA, it is believed to contribute to the regulation of neuronal excitability and has been investigated for its anticonvulsant effects. medchemexpress.comnih.govmedchemexpress.com Research has shown that increased brain concentrations of homocarnosine may contribute to improved seizure control. nih.gov Other investigated biochemical activities include the prevention of DNA damage and the inhibition of advanced glycation end-product (AGE) formation, which are processes implicated in aging and various diseases. medchemexpress.comoup.com

Table 2: Summary of Investigated Biochemical Activities of Homocarnosine This interactive table summarizes the key research findings on the biochemical activities of Homocarnosine.

| Biochemical Activity | Research Findings | Source(s) |

| Antioxidant | Acts as a peroxyl and hydroxyl radical scavenger. pnas.orgportlandpress.comnih.gov Inhibits lipid peroxidation. caymanchem.compnas.org Protects Na,K-ATPase from oxidative damage. nih.gov | caymanchem.compnas.orgportlandpress.comnih.govnih.gov |

| Anti-inflammatory | Reduces expression of NLRP3, TNF-α, and IL-6 in cerebral ischemia models. nih.gov Downregulates the NLRP3 inflammasome. nih.gov | nih.gov |

| Neuromodulator | Considered an inhibitory neuromodulator with anticonvulsant properties. medchemexpress.comnih.govmedchemexpress.com | medchemexpress.comnih.govmedchemexpress.com |

| Other Activities | Prevents DNA damage. medchemexpress.com Inhibits the formation of advanced glycation end-products (AGEs). medchemexpress.comoup.com | medchemexpress.comoup.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17F3N4O5 |

|---|---|

Molecular Weight |

354.28 g/mol |

IUPAC Name |

(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H16N4O3.C2HF3O2/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H,6,7)/t8-;/m0./s1 |

InChI Key |

UESNJLCFYZRAFK-QRPNPIFTSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Endogenous Biosynthesis and Complex Metabolic Pathways of Homocarnosine

Precursor Amino Acids: γ-Aminobutyric Acid and L-Histidine

The biosynthesis of homocarnosine (B1673341) is fundamentally dependent on the availability of its two constituent amino acids: γ-aminobutyric acid (GABA) and L-histidine. msu.ruresearchgate.netkhanacademy.org GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, serves as the N-terminal residue, while the essential amino acid L-histidine provides the C-terminal residue. The concentration of these precursors can influence the rate of homocarnosine synthesis. For instance, dietary supplementation with GABA has been shown to induce the endogenous synthesis of homocarnosine in tissues like skeletal muscle, where it is normally found in trace amounts. frontiersin.org

Enzymatic Synthesis Catalysis by Carnosine Synthase (CARNS1)

The condensation of GABA and L-histidine to form homocarnosine is an ATP-dependent reaction catalyzed by carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1). genecards.orgnih.govnih.govnih.gov This enzyme is a member of the ATP-grasp superfamily of ligases. genecards.orgnih.gov The synthesis reaction proceeds via the formation of an acyl-adenylate intermediate.

Specificity and Substrate Promiscuity of CARNS1 in Dipeptide Ligation

CARNS1 exhibits a degree of substrate promiscuity, meaning it can catalyze the ligation of other amino acids besides its primary substrates. While it efficiently synthesizes carnosine (β-alanyl-L-histidine) and homocarnosine, it can also utilize other acyl acceptors such as lysine, ornithine, and arginine, albeit at a lower efficiency. nih.gov The catalytic efficiency for the synthesis of carnosine is generally higher than for homocarnosine. uniprot.org

The kinetic parameters of human and mouse CARNS1 highlight this substrate preference. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, is lower for β-alanine than for GABA (4-aminobutanoate), indicating a higher affinity for β-alanine. uniprot.orguniprot.org However, the maximal velocity (Vmax) for the synthesis of homocarnosine is comparable to that of carnosine. uniprot.org This promiscuity necessitates a proofreading mechanism to prevent the accumulation of non-canonical dipeptides. nih.gov

Kinetic Parameters of Carnosine Synthase (CARNS1)

| Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|

| Human | β-alanine | 0.09 | 65.3 | uniprot.org |

| Human | 4-aminobutanoate (GABA) | 1.84 | 54.7 | uniprot.org |

| Human | L-histidine | 0.37 | 0.76 | uniprot.org |

| Human | L-lysine | 4.67 | 0.61 | uniprot.org |

| Human | L-ornithine | 7.66 | 0.28 | uniprot.org |

| Mouse | β-alanine | 0.46 | N/A | uniprot.org |

| Mouse | 4-aminobutanoate (GABA) | 6.44 | N/A | uniprot.org |

| Mouse | L-histidine | 0.11 | N/A | uniprot.org |

Role of β-Alanyl-Lysine Dipeptidase (PM20D2) as a Metabolite Proofreading Enzyme

To counteract the substrate promiscuity of CARNS1, a "metabolite repair" or proofreading mechanism exists in the form of the enzyme β-alanyl-lysine dipeptidase, identified as Peptidase M20 Domain Containing 2 (PM20D2). nih.govgenecards.org This enzyme specifically hydrolyzes the "incorrect" dipeptides formed by CARNS1, such as β-alanyl-lysine, β-alanyl-ornithine, and their γ-aminobutyryl counterparts. nih.govuniprot.org

PM20D2 exhibits high specificity for these non-canonical dipeptides and has virtually no activity towards carnosine or homocarnosine. nih.gov By selectively degrading these byproducts, PM20D2 ensures that only the correct dipeptides, carnosine and homocarnosine, accumulate in tissues. nih.gov This proofreading function is crucial for maintaining the fidelity of dipeptide synthesis. nih.gov

Regulatory Aspects of CARNS1 Expression and Activity in Tissue-Specific Contexts

The expression and activity of CARNS1 are subject to tissue-specific regulation. In humans, CARNS1 is predominantly expressed in the brain and skeletal muscle. genecards.orgnih.gov Studies in mice have shown that the expression of the CARNS1 gene (also known as ATPGD1) is higher in fast-twitch glycolytic muscle fibers compared to slow-twitch oxidative fibers. nih.gov However, other research suggests that the transcriptional regulation of CARNS1 may not be the primary determinant of carnosine content differences between fiber types. nih.gov

Physiological Distribution and Concentration Gradients Across Mammalian Tissues

Homocarnosine exhibits a distinct and highly regulated distribution pattern across mammalian tissues, with a pronounced concentration gradient observed between the central nervous system and peripheral tissues.

Predominant Presence in Brain Parenchyma and Cerebrospinal Fluid

Homocarnosine is found in significantly high concentrations in the brain parenchyma and cerebrospinal fluid (CSF) of mammals, including humans. msu.ruresearchgate.netnih.govnih.gov Within the brain, its distribution is not uniform, with varying concentrations found in different regions. msu.runih.gov In contrast, homocarnosine is typically present in only trace amounts in peripheral tissues such as skeletal muscle, liver, and kidney under normal physiological conditions. researchgate.netnih.gov This stark concentration gradient underscores its specialized roles within the central nervous system. The synthesis of homocarnosine in the brain has been localized to glial cells, specifically oligodendrocytes. researchgate.net

Distribution of Homocarnosine in Mammalian Tissues

| Tissue | Relative Concentration | Reference |

|---|---|---|

| Brain | High | msu.ruresearchgate.netnih.govnih.gov |

| Cerebrospinal Fluid | High | researchgate.net |

| Skeletal Muscle | Trace | researchgate.netnih.gov |

| Liver | Trace | nih.gov |

| Kidney | Trace | nih.gov |

| Spinal Cord | Low | msu.ru |

| Retina | Low | msu.ru |

Comparative Analysis of Homocarnosine Levels in Excitable and Non-Excitable Tissues

Homocarnosine is predominantly found in excitable tissues, which are characterized by their ability to generate and propagate electrical signals, such as nerve and muscle tissues. sajaa.co.zayoutube.comquora.com Its concentration varies significantly between different types of excitable tissues and in comparison to non-excitable tissues.

The brain, a primary excitable tissue, exhibits the highest concentrations of homocarnosine in the body. researchgate.netnih.gov In contrast, skeletal muscle, another major excitable tissue, contains significantly lower levels of homocarnosine. nih.govnih.gov Instead, skeletal muscle is rich in the related dipeptide, carnosine, and in some species, anserine (B1665513). nih.gov

A study in rats provided quantitative data on the distribution of these dipeptides. The brain was found to have a homocarnosine content that was almost three times higher than its carnosine content, with anserine being undetectable. nih.gov Conversely, in skeletal muscle, anserine was the most abundant histidine dipeptide, with concentrations approximately 36% higher than carnosine, while homocarnosine was not detected at all. nih.gov The olfactory bulb presented a unique profile, containing only carnosine. nih.gov While comprehensive data on homocarnosine levels in a wide range of non-excitable tissues is less available, the high concentrations observed in the central nervous system strongly suggest a specialized role in this excitable tissue.

Comparative Levels of Histidine Dipeptides in Rat Tissues (nmol/g wet tissue)

| Tissue | Homocarnosine (nmol/g) | Carnosine (nmol/g) | Anserine (nmol/g) | Total Histidine Dipeptides (nmol/g) |

|---|---|---|---|---|

| Brain (Neocortex) | Present (Most Abundant) | Present (Lower than Homocarnosine) | Not Detected | - |

| Skeletal Muscle | Not Detected | Present | Present (Most Abundant) | ~25 times higher than brain |

| Olfactory Bulb | Not Detected | Present (Exclusively) | Not Detected | ~13 times lower than skeletal muscle |

Data adapted from in vivo studies in rats. nih.gov This table illustrates the differential distribution of homocarnosine and related dipeptides in various excitable tissues.

Enzymatic Degradation and Hydrolytic Pathways of Homocarnosine

The breakdown of homocarnosine is primarily carried out by a specific enzyme known as carnosinase 1 (CN1), also referred to as serum carnosinase. nih.govmdpi.com This enzyme belongs to the M20 metalloprotease family and is responsible for the hydrolysis of homocarnosine back into its constituent amino acids, GABA and L-histidine. nih.govnih.gov

Kinetics and Substrate Specificity of Carnosinase Isozymes (CN1 and CN2)

There are two main isoforms of carnosinase in humans, CN1 and CN2, which exhibit distinct substrate specificities and kinetic properties. nih.govmdpi.com

Carnosinase 1 (CN1) is a homodimeric dipeptidase with a relatively narrow substrate specificity, primarily acting on Xaa-His dipeptides. nih.gov It effectively hydrolyzes both carnosine and homocarnosine. nih.govnih.gov Kinetic studies have revealed differences in its affinity for these two substrates. The Michaelis constant (Km) of human CN1 for homocarnosine is approximately 200 µM, whereas for carnosine, it is 1.2 mM. nih.gov A lower Km value indicates a higher affinity of the enzyme for the substrate, suggesting that CN1 binds to homocarnosine more readily than to carnosine.

Carnosinase 2 (CN2) , also known as cytosolic non-specific dipeptidase, has a much broader substrate specificity and is ubiquitously expressed in human tissues. nih.govmdpi.com Crucially, CN2 does not hydrolyze homocarnosine. nih.govmdpi.comnih.gov While it can degrade carnosine, this activity is only observed under non-physiological, alkaline conditions (pH 9.5). nih.govnih.gov Therefore, under normal physiological conditions, CN1 is the sole enzyme responsible for the degradation of homocarnosine.

Substrate Specificity and Kinetics of Carnosinase Isozymes

| Enzyme | Substrates | Km for Homocarnosine | Km for Carnosine | Notes |

|---|---|---|---|---|

| Carnosinase 1 (CN1) | Carnosine, Homocarnosine, other Xaa-His dipeptides | ~200 µM nih.gov | ~1.2 mM nih.gov | The primary enzyme for homocarnosine degradation. nih.gov |

| Carnosinase 2 (CN2) | Broad specificity (various dipeptides), does not hydrolyze homocarnosine | Not a substrate nih.govmdpi.com | Hydrolyzed only at non-physiological pH (9.5) nih.govnih.gov | Considered a cytosolic non-specific dipeptidase. nih.gov |

Differential Stability of Homocarnosine Compared to Carnosine in Biological Fluids

Homocarnosine exhibits greater stability in biological fluids, particularly in serum, when compared to carnosine. medchemexpress.com This increased resistance to degradation is a direct consequence of the kinetic properties of CN1. The hydrolysis rate of homocarnosine by CN1 is significantly lower than that of carnosine. mdpi.com Reports indicate that the rate of homocarnosine hydrolysis is less than 5% of the rate of carnosine hydrolysis by the same enzyme. mdpi.compeerj.com This differential stability means that homocarnosine has a longer half-life in circulation, which may have important physiological implications for its biological functions.

Mechanisms of Homocarnosine-Mediated Inhibition of Carnosinase Activity

In addition to being a substrate for CN1, homocarnosine can also act as an inhibitor of the enzyme's activity towards carnosine. nih.govpeerj.com This inhibition is dose-dependent. nih.gov The mechanism of inhibition appears to be competitive, where homocarnosine competes with carnosine for binding to the active site of CN1. peerj.com

One study quantified this inhibitory effect, reporting that the addition of 80 µM homocarnosine to a reaction mixture lowered the maximum velocity (Vmax) of carnosine degradation from 440 to 356 pmol/min/µg and increased the Km for carnosine from 175 to 210 µM. nih.gov The estimated inhibitory constant (Ki) for homocarnosine was found to be 240 µM. nih.gov This inhibitory action of homocarnosine on carnosinase activity suggests a potential regulatory role in modulating the levels of both carnosine and homocarnosine in tissues where both are present. The higher affinity of CN1 for homocarnosine, as indicated by its lower Km, likely contributes to its effectiveness as a competitive inhibitor. acs.orgnih.gov

Advanced Methodologies for Chemical Synthesis and Derivatization of Homocarnosine

Solid-Phase Peptide Synthesis (SPPS) Strategies for Homocarnosine (B1673341) Elaboration

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the controlled assembly of peptides, including homocarnosine. This technique allows for the stepwise addition of amino acids or their derivatives to a solid support, simplifying purification and enabling the synthesis of high-purity compounds. Research has reported practical procedures for the solid-phase synthesis of homocarnosine, yielding purities exceeding 95% nih.govoup.comresearchgate.netresearcher.life. These methods typically employ standard Fmoc (fluorenylmethoxycarbonyl) chemistry, where Fmoc-protected amino acids are sequentially coupled to a resin-bound amino acid. The process involves deprotection of the N-terminal amine, coupling of the next amino acid, and repetition of these steps until the desired peptide sequence is assembled. Subsequent cleavage from the resin and purification steps yield the final homocarnosine product nih.gov. Strategies for N-terminal modification, such as the N-alkylation of peptides with GABA, are also relevant to homocarnosine synthesis, demonstrating the versatility of solid-phase techniques for creating related structures researchgate.net.

Chemical Derivatization Techniques for Generating Homocarnosine Analogues

Chemical derivatization involves modifying the structure of homocarnosine to alter its physicochemical and biochemical properties, leading to the generation of novel analogues with potentially enhanced or altered biological activities. These modifications can include changes to the amino acid residues, the peptide bond, or the terminal groups.

Design Principles for Modifying Physicochemical and Biochemical Properties

The design of homocarnosine analogues is guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological outcomes mdpi.com. Key design principles include:

Enhancing Stability: Homocarnosine, like carnosine, is susceptible to degradation by carnosinases. Modifications, such as altering the carboxylic group, can lead to molecules that are more stable against enzymatic hydrolysis, thereby prolonging their in vivo half-life mdpi.com. For instance, the presence or absence of specific functional groups, like a hydroxyl moiety, can significantly influence binding affinity to enzymes like carnosinase acs.org.

Modulating Physicochemical Properties: Derivatization can alter solubility, lipophilicity, and membrane permeability. For example, conjugation to larger molecules like cyclodextrins or hyaluronic acid can improve solubility and bioavailability jst.go.jpnih.gov.

Targeted Delivery: Conjugating homocarnosine to specific carriers can facilitate site-specific transport to target tissues, potentially improving its therapeutic efficacy and reducing off-target effects nih.gov.

Synthesis of Conjugates (e.g., Cyclodextrin (B1172386) and Hyaluronan) for Enhanced Biological Interactions

Conjugation strategies are employed to create hybrid molecules where homocarnosine is covalently linked to other biomolecules or polymers.

Cyclodextrin Conjugates: β-Cyclodextrins, cyclic oligosaccharides, are frequently used to form inclusion complexes or covalent conjugates with peptides. The synthesis of homocarnosine-β-cyclodextrin conjugates has been reported, yielding specific isomers such as 6(A)-[(4-{[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino}-4-oxobutyl)amino]-6(A)-deoxy-β-cyclodextrin and (2(A)S,3(A)R)-3A-[(4-{[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino}-4-oxobutyl)amino]-3(A)-deoxy-β-cyclodextrin jst.go.jpnih.govacs.orgcgl.org.cn. These conjugates have demonstrated enhanced antioxidant properties, partly due to the scavenger ability of the cyclodextrin macrocycle and the imidazole (B134444) moiety of homocarnosine nih.gov.

Hyaluronan Conjugates: Hyaluronan (hyaluronic acid, Hy), a linear polysaccharide, can be functionalized with homocarnosine to create HyCar conjugates. Research has focused on synthesizing HyCar derivatives with varying molecular weights of hyaluronan (e.g., 200 kDa, 700 kDa) and different loading percentages of carnosine (ranging from 7% to 35%). While many studies focus on carnosine-hyaluronan conjugates, the synthetic principles are applicable to homocarnosine, and copper(II)-chelating homocarnosine glycoconjugates have been synthesized mdpi.comnih.govgoogle.comnih.govdntb.gov.uacnr.it. These conjugates have shown improved stability against enzymatic degradation (e.g., by carnosinase) and enhanced biological activities, such as antioxidant effects and inhibition of amyloid-beta aggregation mdpi.comnih.govnih.gov. The conjugation process itself can be optimized to achieve specific conjugation values, for example, up to 25% of carboxyl groups forming amide bonds with the dipeptide google.com.

Other derivatization techniques include N-acetylation, which has been identified in rat brain extracts and synthesized for comparative analysis nih.gov. For analytical purposes, derivatization with reagents like 3-(4-carboxybenzoyl) quinoline-2-carboxaldehyde (CBQCA) has been employed for sensitive detection of homocarnosine using capillary electrophoresis with laser-induced fluorescence detection nih.gov.

Enzymatic and Biocatalytic Approaches in Homocarnosine Production

The reaction for homocarnosine synthesis is: Histidine + GABA → Homocarnosine + H₂O ontosight.ai

While carnosine synthase exhibits higher activity with β-alanine compared to GABA, it can effectively catalyze the formation of homocarnosine qmul.ac.ukkegg.jp. Research into enzymatic synthesis has largely focused on carnosine production using whole-cell biocatalysis, employing engineered yeast or bacterial strains that overexpress β-aminopeptidases or carnosine synthase itself researchgate.netnih.gov. These biocatalytic approaches offer advantages such as high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis astrazeneca.com. Although direct biocatalytic production of homocarnosine using these specific methodologies is less detailed in the literature compared to carnosine, the underlying enzymatic machinery and principles are directly applicable.

Compound List:

Homocarnosine

γ-Aminobutyric acid (GABA)

L-Histidine

β-Alanine

Carnosine

Balenine

β-Cyclodextrin

Hyaluronan (Hy)

Fmoc (Fluorenylmethoxycarbonyl)

3-(4-carboxybenzoyl) quinoline-2-carboxaldehyde (CBQCA)

Carnosine synthase (EC 6.3.2.11)

Copper(II)

Elucidation of Molecular Mechanisms of Action and Biological Functionalities of Homocarnosine

Reactive Oxygen Species (ROS) and Free Radical Scavenging Mechanisms

Homocarnosine (B1673341) exhibits potent antioxidant capabilities through various mechanisms, including the direct quenching of harmful free radicals, inhibition of lipid peroxidation, and protection of genetic material from oxidative damage. These actions collectively contribute to cellular homeostasis and protection against oxidative stress-induced pathologies.

Homocarnosine has demonstrated significant efficacy in scavenging peroxyl radicals. researchgate.netyoutube.comnih.gov Studies have shown that homocarnosine, along with related histidine-containing compounds, possesses peroxyl radical-trapping ability at physiological concentrations. researchgate.netyoutube.comnih.gov This activity is crucial in preventing the propagation of lipid peroxidation chain reactions within cellular membranes. Research on the protective effects of homocarnosine against oxidative damage to human Cu,Zn-superoxide dismutase (SOD) induced by peroxyl radicals has shown that it can significantly inhibit the fragmentation and inactivation of the enzyme. nih.gov This protective effect is attributed to its ability to act as a peroxyl radical scavenger. nih.gov

While the direct quenching of superoxide (B77818) anions by homocarnosine is less extensively documented than its interaction with peroxyl radicals, its general antioxidant properties suggest an ability to mitigate the damaging effects of various reactive oxygen species. pnas.orgresearchgate.net The structurally similar dipeptide, carnosine, has been shown to directly interact with and quench superoxide anions. nih.gov Although specific kinetic data for homocarnosine's reaction with superoxide anions is not as readily available, its recognized role as a free radical scavenger in biological systems points towards a protective function against superoxide-mediated damage. pnas.org

Homocarnosine plays a role in the inhibition of lipid peroxidation, a detrimental process that can lead to cell membrane damage and the formation of reactive aldehydes. In a study investigating the therapeutic effects of L-homocarnosine in a rat model of cerebral ischemia-reperfusion injury, supplementation with L-homocarnosine was found to reduce the levels of lipid peroxidation. nih.gov This inhibition of lipid peroxidation is a key aspect of its neuroprotective effects. researchgate.net

The process of lipid peroxidation is often quantified by measuring the levels of malondialdehyde (MDA), a reactive aldehyde that is one of the end products of this process. nih.govnih.gov The thiobarbituric acid (TBA) test is a common method used to measure MDA levels, where MDA reacts with TBA to produce a colored product that can be quantified spectrophotometrically. nih.govnih.gov While some studies have indicated that homocarnosine has no effect on iron ion-dependent lipid peroxidation and may interfere with the TBA test, others have demonstrated its ability to decrease the rate of lipid oxidation in certain systems. researchgate.net For instance, in an AAPH-induced lipid oxidation system, 10 mM homocarnosine was shown to be 35% as effective as carnosine in decreasing the rate of linoleic acid oxidation. researchgate.net

Homocarnosine contributes to the protection of DNA from oxidative damage, a critical function in maintaining genomic stability and preventing mutations that can lead to various diseases. Studies have shown that homocarnosine can effectively prevent DNA strand breakage mediated by systems that generate hydroxyl radicals, such as the ferritin/H₂O₂ system. frontiersin.orgfrontiersin.org This protective effect is attributed to the scavenging of these damaging free radicals. frontiersin.org

The antioxidant activity of homocarnosine and related compounds has been shown to be effective in protecting double-chain DNA from oxidative damage. frontiersin.org The efficiency of this protection has been ranked in the order of ophidine > carnosine ≈ anserine (B1665513) > homocarnosine > N-acetylcarnosine at a concentration of 5 mM. frontiersin.org Oxidative damage to DNA can result in the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-OHdG), which is a well-established marker of oxidative stress and can be mutagenic. While some studies suggest that under specific conditions, particularly in the presence of certain metal ions like Ni(II), homocarnosine might act as a pro-oxidant by enhancing the oxidation of free deoxyguanosine, its primary role in cellular systems is widely considered to be protective against oxidative DNA damage.

Anti-inflammatory Pathway Modulation

In addition to its antioxidant properties, homocarnosine exhibits significant anti-inflammatory effects by modulating key pathways involved in the inflammatory response. This includes the inhibition of inflammasome activation and the attenuation of the release of pro-inflammatory mediators.

Homocarnosine has been shown to directly influence the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the processing and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

A key study demonstrated that L-homocarnosine supplementation in a rat model of cerebral ischemia-reperfusion injury led to a significant downregulation of NLRP3 expression. nih.gov Specifically, treatment with 1 mM L-homocarnosine reduced NLRP3 protein expression by over 30%. nih.gov This inhibitory effect on the NLRP3 inflammasome is a critical mechanism underlying the anti-inflammatory and neuroprotective effects of homocarnosine. nih.gov

Inhibitory Effect of L-Homocarnosine on NLRP3 Inflammasome Expression

| Treatment Group | NLRP3 mRNA Expression Reduction | NLRP3 Protein Expression Reduction |

|---|---|---|

| 1 mM L-Homocarnosine + MCAO | >40% | >30% |

Homocarnosine also exerts its anti-inflammatory effects by reducing the release of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are central to the inflammatory cascade and are involved in a wide range of inflammatory conditions.

In the same study that demonstrated the inhibition of the NLRP3 inflammasome, L-homocarnosine supplementation was found to significantly reduce the mRNA expression of both TNF-α and IL-6 in the brains of rats subjected to cerebral ischemia-reperfusion. nih.gov The administration of L-homocarnosine led to a reduction in the mRNA expression of these pro-inflammatory cytokines by over 40%. nih.gov This attenuation of inflammatory mediator production highlights another important mechanism through which homocarnosine contributes to the resolution of inflammation.

Effect of L-Homocarnosine on Pro-inflammatory Cytokine mRNA Expression

| Treatment Group | TNF-α mRNA Expression Reduction | IL-6 mRNA Expression Reduction |

|---|---|---|

| L-Homocarnosine Supplementation + MCAO | >40% | >40% |

Neuroprotective Roles and Neuromodulatory Properties

Homocarnosine, a dipeptide exclusively found in the brain and cerebrospinal fluid, demonstrates significant neuroprotective and neuromodulatory functions. medchemexpress.comresearchgate.net Composed of γ-aminobutyric acid (GABA) and histidine, it is synthesized within subclasses of GABAergic neurons. researchgate.netmedchemexpress.com Its presence and biological activities in the central nervous system underscore its importance in maintaining neural health and function.

Interactions with GABAergic Systems and Inhibitory Neuromodulation

Homocarnosine is intrinsically linked to the GABAergic system, the primary inhibitory network in the brain. It is considered an inhibitory neuromodulator, contributing to the brain's capacity to regulate neuronal excitability. medchemexpress.commedchemexpress.com This role is supported by findings that homocarnosine exhibits anticonvulsant effects. medchemexpress.com The connection is further evidenced by pharmacological studies; for instance, the administration of vigabatrin, a drug that elevates GABA levels, also leads to a corresponding increase in brain homocarnosine concentrations and improved seizure control in patients. medchemexpress.commedchemexpress.com Low concentrations of both homocarnosine and its precursor, GABA, have been observed in various neurological disorders, including depression and epilepsy, suggesting a potential role for homocarnosine in the pathophysiology of these conditions. nih.gov

Mitigation of Ischemia-Reperfusion Injury in Neural Models

Research has extensively documented the protective effects of homocarnosine against ischemia-reperfusion injury, a condition where blood supply is restored to tissue after a period of oxygen deprivation, leading to inflammation and oxidative damage.

In a rat model of middle cerebral artery occlusion (MCAO), a common method for simulating ischemic stroke, L-homocarnosine administration markedly reduced the volume of the brain infarct, decreased neurological deficit scores, and lessened apoptosis and necrosis in brain tissue. nih.gov The therapeutic action of homocarnosine in this model is linked to its anti-inflammatory and antioxidant properties. nih.gov Specifically, it was found to inhibit the nod-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response. nih.gov This was evidenced by a significant reduction in the expression of NLRP3 itself, as well as downstream inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Furthermore, homocarnosine bolsters the brain's endogenous antioxidant defenses. In the same MCAO model, supplementation led to increased levels of key antioxidant enzymes and molecules. nih.gov

| Parameter | Effect of L-Homocarnosine Supplementation in MCAO Rats | Reference |

| Infarct Area | Significantly Reduced | nih.gov |

| Neurological Deficit Score | Significantly Reduced | nih.gov |

| Histopathological Alteration | Reduced | nih.gov |

| Apoptosis and Necrosis | Reduced | nih.gov |

| NLRP3, TNF-α, IL-6 mRNA | Reduced by >40% | nih.gov |

| NLRP3 Protein Expression | Reduced by >30% | nih.gov |

| Superoxide Dismutase (SOD) | Substantially Increased | nih.gov |

| Catalase | Substantially Increased | nih.gov |

| Glutathione Peroxidase (Gpx) | Substantially Increased | nih.gov |

| Reduced Glutathione (GSH) | Substantially Increased | nih.gov |

| Lipid Peroxidation | Reduced | nih.gov |

In vitro studies corroborate these findings. Using an oxygen-glucose deprivation (OGD) model with PC12 cells, which mimics ischemic conditions, 1 mM of homocarnosine conferred approximately 50% neuroprotection. nih.gov This protective effect was comparable to that of the known antioxidant tempol, indicating that homocarnosine's ability to counteract oxidative stress is a primary mechanism of its neuroprotective action in ischemia. nih.gov

Effects on Cellular Viability and Integrity Under Metabolic Stress Conditions

Homocarnosine exerts a protective influence on neural cells under various metabolic stress conditions, primarily through its potent antioxidant activity. medchemexpress.com This activity is comparable to that of its well-studied analogue, carnosine, in preventing oxidative damage to DNA. medchemexpress.com Metabolic stress, often characterized by the overproduction of reactive oxygen species (ROS), can lead to cellular damage and death. Homocarnosine helps preserve cellular viability by mitigating these effects.

For example, homocarnosine has been shown to protect brain endothelial cells from the toxicity induced by β-amyloid peptides, which are central to the pathology of Alzheimer's disease. researchgate.net While much of the detailed mechanistic work has been performed on carnosine, the findings are highly relevant to homocarnosine due to their structural and functional similarities. Carnosine protects neurons from both apoptotic and necrotic cell death induced by excitotoxins and oxidative agents like homocysteine. nih.gov It also preserves the viability of cells exposed to the toxic byproducts of glucose metabolism by preventing protein modification and reducing ROS production. nih.gov This suggests that homocarnosine similarly helps maintain cellular integrity by shielding essential biomolecules from oxidative damage under conditions of high metabolic stress.

Antiglycation and Anticrosslinking Activities

Beyond its neuroprotective roles, homocarnosine is recognized for its significant antiglycation and anticrosslinking capabilities. These properties are crucial for combating the age-related and diabetes-associated damage to proteins and other macromolecules.

Inhibition of Advanced Glycation End-product (AGE) Formation

Glycation is a non-enzymatic process where reducing sugars, such as glucose, react with the free amino groups of proteins, lipids, and nucleic acids. researchgate.netnih.gov This reaction initiates a cascade that results in the formation of irreversible, heterogeneous compounds known as advanced glycation end-products (AGEs). nih.govlifeextension.com The accumulation of AGEs contributes to protein crosslinking, cellular dysfunction, and the pathology of aging and diabetic complications. researchgate.netlifeextension.com

Homocarnosine, along with other natural dipeptides like carnosine and anserine, is considered a promising agent for inhibiting the formation of AGEs. researchgate.netnih.gov Its chemical structure allows it to interfere with the glycation process, thereby preventing the modification and subsequent damage of proteins. medchemexpress.commedchemexpress.com Studies on its analogue, carnosine, have demonstrated a powerful ability to prevent AGE formation, and in some cases, even reverse previously formed AGEs. researchgate.netnih.gov A systematic review of 36 studies concluded that carnosine effectively prevents the formation of AGEs, lending strong support to the anti-glycating potential of this class of dipeptides, including homocarnosine. nih.gov

Interaction with Reactive Carbonyl Species (RCS)

The antiglycation activity of homocarnosine is closely linked to its ability to interact with and neutralize reactive carbonyl species (RCS). RCS are highly electrophilic compounds, such as methylglyoxal, glyoxal, and malondialdehyde, that are formed during the degradation of sugars and lipids. wikipedia.org These molecules are potent precursors to AGEs and are a major source of "carbonyl stress," which leads to protein damage and crosslinking. nih.gov

Histidine-containing dipeptides, including homocarnosine, function as effective scavengers of RCS. They can directly react with the carbonyl groups of these damaging molecules, forming inert adducts. researchgate.net This detoxification reaction prevents the RCS from modifying proteins and other vital cellular components. This process, sometimes referred to as "carnosinylation," involves the covalent binding of the dipeptide to the carbonyl group on a protein, which may mark the damaged protein for disposal. nih.gov By quenching RCS, homocarnosine effectively intercepts a critical step in the pathway of AGE formation and protein crosslinking, thereby protecting the proteome from cumulative damage. researchgate.net

| Reactive Carbonyl Species (RCS) | Source | Implication | Proposed Role of Homocarnosine | Reference |

| Methylglyoxal | Glycolysis byproduct | AGE formation, cellular toxicity | Scavenging and detoxification | wikipedia.org |

| Glyoxal | Glucose and lipid degradation | Protein crosslinking, AGE formation | Scavenging and detoxification | wikipedia.org |

| Malondialdehyde | Lipid peroxidation | Oxidative stress, protein modification | Scavenging and detoxification | |

| Acrolein | Lipid peroxidation | High toxicity, protein damage | Formation of inert adducts | |

| 4-Hydroxynonenal | Lipid peroxidation | Cell signaling disruption, apoptosis | Formation of inert adducts |

Metal Ion Chelation and Homeostasis Regulation

Homocarnosine (γ-aminobutyryl-L-histidine), a naturally occurring dipeptide found in the central nervous system, demonstrates significant capabilities in metal ion chelation, a key aspect of its biological functionality. researchgate.net This property is primarily attributed to the imidazole (B134444) moiety of its L-histidine residue. The ability to bind with metal ions is crucial for maintaining metal homeostasis and mitigating the deleterious effects of metal-induced oxidative stress. The dysregulation of biometals such as copper and zinc has been implicated in the pathogenesis of neurodegenerative diseases, making the study of chelating agents like homocarnosine a significant area of research. nih.govmdpi.com

Homocarnosine, along with related histidine-containing compounds, exhibits the ability to form complexes with divalent metal ions. The imidazole ring of the histidine component is the primary site for this interaction. While extensive quantitative data on the specific binding constants of homocarnosine with various metal ions is an ongoing area of research, studies on analogous compounds and multifunctional conjugates provide significant insights.

For instance, a multifunctional compound created by linking a homocarnosine dipeptide to a trehalose disaccharide demonstrated exceptional chelation capabilities for Copper(II) (Cu²⁺) ions at a pH greater than 6. nih.gov This suggests that the homocarnosine unit serves as an effective binding site for Cu²⁺. nih.gov The chelation process involves the formation of multiple coordinate bonds between the dipeptide and the metal ion, effectively sequestering it. researchgate.net Research on the closely related dipeptide carnosine shows it forms 1:1 complexes with Cu(II) ions, and it is understood that homocarnosine engages in similar complex formation. nih.govacs.org The chelation of metal ions is considered a potential mechanism through which these dipeptides exert their antioxidant effects. researchgate.netnih.gov

| Ion | Compound Type | Observed Chelation Activity | pH Condition |

| Copper(II) | Homocarnosine-Trehalose Conjugate | Exceptional Chelation | > 6 |

| Copper(II) | Carnosine (analogue) | Forms 1:1 Complexes | ~7.8 |

| Zinc(II) | Homocarnosine | Implied Chelation | Physiological |

The chelation of redox-active metal ions by homocarnosine has profound implications for cellular health, particularly in preventing metal-induced oxidative stress and subsequent protein aggregation. mdpi.com Metal ions like copper and iron can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS) such as the hydroxyl radical. mdpi.com An overabundance of ROS can overwhelm the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA, a state known as oxidative stress. mdpi.com

By binding and sequestering these metal ions, homocarnosine can inhibit their participation in redox cycling, thereby reducing the production of ROS. researchgate.netmdpi.com This action helps protect cells from oxidative damage. Furthermore, metal dyshomeostasis is a key factor in the aggregation of pathological proteins, such as amyloid-beta (Aβ) in Alzheimer's disease. mdpi.com Metal ions, particularly zinc and copper, can bind to Aβ peptides, promoting their aggregation into neurotoxic oligomers and fibrils. nih.gov Homocarnosine's ability to chelate these ions can interfere with this process. By competing with the Aβ peptide for metal ion binding, homocarnosine can potentially reduce the extent of metal-induced protein aggregation. nih.gov

Interaction with Pathological Protein Aggregation Processes

Homocarnosine's neuroprotective potential is also linked to its ability to directly and indirectly interfere with the aggregation of proteins implicated in neurodegenerative diseases. This interaction is a critical area of investigation for developing therapeutic strategies against proteinopathies.

Evidence suggests that histidine-containing dipeptides can modulate the aggregation kinetics of amyloid-beta peptides. Studies focusing on the closely related carnosine have shown that it can inhibit the formation of Aβ fibrils in vitro. nih.govresearchgate.net Carnosine has been observed to interfere with the early stages of Aβ polymerization and fibril growth, leading to the formation of less ordered and less structured aggregates. nih.gov

While direct studies on homocarnosine's sole effect are emerging, related research provides strong indications of its potential. A conjugate molecule incorporating homocarnosine and trehalose was found to reduce the extensiveness of Aβ aggregation. nih.gov In this conjugate, the homocarnosine unit acts as the copper-binding site, while the trehalose moiety interacts with the Aβ peptide, collectively inhibiting aggregation. nih.gov This suggests that by managing metal ion availability, the homocarnosine component plays a crucial role in mitigating a key driver of Aβ fibril formation. Computational studies also support the potential for direct interaction between homocarnosine and the Aβ peptide. nih.gov

| Compound | Effect on Aβ Aggregation | Mechanism |

| Carnosine (analogue) | Inhibition of Aβ1-42 fibrillogenesis; formation of less ordered aggregates. | Interferes with early polymerization and fibril growth. |

| Homocarnosine-Trehalose Conjugate | Reduction in the extensiveness of Aβ aggregation. | Homocarnosine unit chelates Cu²⁺; Trehalose interacts with Aβ. |

Molecular docking and computational simulations provide valuable atomic-level insights into how homocarnosine may interact with pathological proteins. In silico studies have been employed to explore the binding potential of homocarnosine to the Aβ peptide. A comparative molecular docking analysis of several carnosine-like dipeptides, including homocarnosine, was performed to assess their interaction with the Aβ1-42 fragment, which is central to the amyloid fibril polymerization process. nih.gov Such studies help predict potential binding sites and interaction modes, suggesting that homocarnosine can engage with regions of the Aβ peptide that are critical for its aggregation. nih.gov

More detailed molecular dynamics simulations have elucidated the binding mechanisms of homocarnosine with other proteins, such as human carnosinase 1 (CN1). acs.orgnih.gov These studies reveal that the amine end and the imidazole ring of homocarnosine are key features for its interaction within protein binding pockets. acs.org Although CN1 is an enzyme that degrades homocarnosine, the binding principles are informative. The simulations show that homocarnosine forms a network of interactions, including hydrogen bonds, with pocket-lining residues. acs.org The absence of certain functional groups compared to other ligands, however, can result in greater mobility and a reduced binding affinity. nih.gov These computational approaches are crucial for understanding the structural basis of homocarnosine's interactions and for guiding the design of more potent inhibitors of protein aggregation. semanticscholar.orgnih.govnih.gov

| Study Type | Interacting Molecules | Key Findings |

| Molecular Docking | Homocarnosine and Aβ1-42 | Included in a set of dipeptides to compare binding efficiencies and explore potential interactions with aggregation-prone regions. nih.gov |

| Molecular Dynamics Simulation | Homocarnosine and Human Carnosinase 1 (CN1) | The amine end and imidazole ring are primary interaction drivers; absence of a hydroxyl group (vs. Carnostatine) leads to higher mobility and lower binding affinity. acs.orgnih.gov |

Preclinical Research Models and in Vitro Systems for Investigating Homocarnosine Biochemistry

Cellular Models for Studying Neuroprotection and Oxidative Stress Responses

Cellular models are indispensable tools for examining the effects of homocarnosine (B1673341) on neuroprotection and its response to oxidative stress. These in vitro systems provide a simplified and controlled environment to dissect specific cellular pathways and mechanisms.

Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are a widely used neuronal cell line in neurobiological research. frontiersin.orgcytion.com When treated with nerve growth factor (NGF), PC12 cells differentiate and exhibit characteristics similar to sympathetic neurons, making them a suitable model for studying neuronal processes. mdpi.com

In the context of homocarnosine research, PC12 cells are particularly valuable for investigating its neuroprotective effects against various insults, including oxidative stress. nih.gov Studies have utilized PC12 cells to model ischemic conditions through oxygen-glucose deprivation (OGD) followed by reoxygenation. nih.gov This model induces toxicity partially through the generation of reactive oxygen species (ROS). nih.gov The extent of cellular damage is often quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Research has shown that homocarnosine can provide significant neuroprotection in these models. For instance, a study demonstrated that 1 mM of homocarnosine offered approximately 50% neuroprotection against OGD-induced insults in PC12 cells. nih.gov This protective effect was comparable to that of known antioxidants, suggesting that homocarnosine's neuroprotective properties are, at least in part, attributable to its antioxidant capabilities. nih.gov

| Model System | Insult | Key Findings | Reference |

|---|---|---|---|

| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 1 mM Homocarnosine provided ~50% neuroprotection. | nih.gov |

| PC12 Cells | Glutamate and Homocysteine | Both compounds induce oxidative stress and apoptosis. | mdpi.com |

While homocarnosine is primarily associated with the brain, its precursor, carnosine, is abundant in skeletal muscle. nih.govresearchgate.net Therefore, muscle fiber cell viability assays are relevant for understanding the broader physiological context of histidine-containing dipeptides. These assays are crucial for determining the health and number of viable cells in a culture after exposure to a substance.

Commonly used methods for assessing cell viability include dye exclusion assays (e.g., trypan blue) and metabolic assays (e.g., MTT, MTS). researchgate.netcreative-biolabs.com The MTT assay, for example, measures the metabolic activity of cells by observing the conversion of a tetrazolium salt into formazan, a colored product. The amount of formazan produced is proportional to the number of viable cells.

Although direct studies on homocarnosine in muscle fiber cells are less common, research on carnosine provides valuable insights. For instance, studies on porcine myoblasts have shown that carnosine can affect cell viability and proliferation. researchgate.net Such assays could be adapted to investigate the potential effects of homocarnosine on muscle cell health and response to stress.

| Assay Type | Principle | Common Reagents |

|---|---|---|

| Dye Exclusion | Distinguishes viable from non-viable cells based on membrane integrity. | Trypan Blue, Eosin |

| Metabolic (Colorimetric) | Measures metabolic activity as an indicator of cell viability. | MTT, MTS |

| Metabolic (Fluorometric) | Measures metabolic activity using fluorescent probes. | Resazurin |

In Vitro Enzymatic Assays for Carnosine Synthase and Carnosinase Activity Quantification

The levels of homocarnosine in tissues are regulated by the activities of two key enzymes: carnosine synthase, which catalyzes its synthesis, and carnosinase, which is responsible for its hydrolysis. nih.govnih.gov In vitro enzymatic assays are essential for quantifying the activity of these enzymes and understanding the factors that regulate homocarnosine metabolism.

Carnosine Synthase: Carnosine synthase activity is typically measured by quantifying the formation of homocarnosine from its precursors, GABA and L-histidine, in the presence of ATP. nih.gov A common method involves using radiolabeled substrates, such as [14C]γ-aminobutyric acid, and measuring its incorporation into the dipeptide. nih.gov The reaction mixture is incubated at 37°C, and the resulting radiolabeled homocarnosine is separated and quantified. nih.gov

Carnosinase: Carnosinase (CN1) activity is determined by measuring the rate of homocarnosine hydrolysis. nih.govmdpi.com This can be achieved by quantifying the release of one of its constituent amino acids, typically histidine. nih.govamsterdamumc.nl One method involves derivatizing the liberated histidine with o-pthaldialdehyde (OPA) and measuring the resulting fluorescence. amsterdamumc.nl Another approach uses a coupled enzymatic reaction where the histidine produced is converted to urocanic acid by histidine ammonia (B1221849) lyase, and the increase in absorbance at 277 nm is measured. nih.gov It's important to note that the hydrolysis rate of homocarnosine by carnosinase is significantly slower than that of carnosine. mdpi.com

| Enzyme | Assay Principle | Substrates | Detection Method | Reference |

|---|---|---|---|---|

| Carnosine Synthase | Measures formation of homocarnosine | γ-aminobutyric acid, L-histidine, ATP | Radiolabel incorporation | nih.gov |

| Carnosinase (CN1) | Measures hydrolysis of homocarnosine | Homocarnosine | Fluorometric (OPA), Spectrophotometric | nih.govamsterdamumc.nl |

Isolated Enzyme Systems for Mechanism of Action Characterization

To gain a deeper understanding of the enzymatic reactions involved in homocarnosine metabolism, isolated and purified enzyme systems are utilized. These systems allow for detailed kinetic studies and characterization of the enzyme's mechanism of action without the interference of other cellular components.

By using purified carnosine synthase, researchers can investigate its substrate specificity and kinetic parameters. nih.gov Similarly, studies with purified carnosinase have provided insights into its substrate preferences and the structural features required for binding and catalysis. nih.govacs.org For instance, research has shown that human serum carnosinase (CN1) can hydrolyze homocarnosine, whereas the cytosolic form (CN2) does not. nih.gov

Furthermore, isolated enzyme systems are crucial for studying the effects of inhibitors and activators on enzyme activity. researchgate.net For example, it has been demonstrated that homocarnosine can act as a competitive inhibitor of carnosine degradation by carnosinase. amsterdamumc.nlresearchgate.net This information is vital for understanding the regulation of carnosine and homocarnosine levels in vivo and for the development of potential therapeutic agents that target these enzymes.

Ex Vivo and Organotypic Slice Culture Models for Brain Studies

To study the effects of homocarnosine in a more physiologically relevant context that preserves the complex cellular architecture of the brain, ex vivo and organotypic slice culture models are employed. nih.govnih.govcreative-biolabs.com These models bridge the gap between dissociated cell cultures and in vivo animal studies. creative-biolabs.comcreative-biolabs.com

Organotypic brain slice cultures are prepared from thin sections of brain tissue, typically from neonatal rodents, which are then maintained in culture. youtube.comspringernature.com These slices retain the three-dimensional organization of the brain, including the various cell types and their synaptic connections. nih.govresearchgate.net This makes them an excellent model for studying neuronal function, neurodegeneration, and the effects of neuroprotective agents like homocarnosine. biorxiv.orgnih.gov

These cultures can be maintained for several weeks, allowing for longer-term studies of cellular and molecular processes. biorxiv.org They provide a valuable platform to investigate the role of homocarnosine in a complex neural network and to assess its therapeutic potential in models of neurological disorders. creative-biolabs.com

Advanced Analytical Methodologies for the Quantification and Structural Characterization of Homocarnosine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of small molecules like homocarnosine (B1673341) in biological matrices. bioanalysis-zone.com Its high selectivity and sensitivity allow for precise measurement even at low physiological concentrations. nih.gov

Developing a robust LC-MS/MS assay for homocarnosine involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Biological samples such as plasma, serum, or tissue homogenates are complex, containing numerous endogenous components that can interfere with analysis. youtube.com Therefore, effective sample cleanup is a critical first step. Techniques like protein precipitation, often using acetonitrile, are employed to remove larger molecules. cnr.itgimitec.com For cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) may be utilized. gimitec.com

Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). A study quantifying homocarnosine and related dipeptides in rat tissues used a method involving tissue homogenization, deproteinization with acetonitrile, and subsequent analysis by LC-MS/MS. nih.gov Another method developed for measuring serum carnosinase activity directly quantified homocarnosine by diluting serum samples and stopping the enzymatic reaction with acetonitrile, which also contained an internal standard (Carnosine-D3) for accurate quantification. cnr.it The selection of the analytical column and mobile phase composition is optimized to achieve good peak shape and separation from isomeric or similar compounds.

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. technologynetworks.com In this mode, a specific precursor ion (the molecular ion of homocarnosine) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference. For instance, in a study to detect carnosine and its derivatives, LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) was used to determine the absolute amounts in tissue homogenates. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Sample Preparation | Tissue homogenization in ammonium (B1175870) formate (B1220265) buffer, followed by centrifugation. | nih.gov |

| Serum Preparation | Serum dilution with phosphate-buffered saline (PBS), with the reaction stopped by protein precipitation with acetonitrile. | cnr.it |

| Internal Standard | Carnosine-D3 (isotopically labeled). | cnr.it |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). | technologynetworks.com |

Ionization efficiency and matrix effects are significant challenges in LC-MS/MS-based bioanalysis. nih.govnih.gov The ionization efficiency of homocarnosine, typically using ESI, is highly dependent on the ion source parameters and mobile phase composition. wiley.comsmatrix.com Key parameters that require optimization include the ion source temperature, nebulizer gas pressure, drying gas flow rate, and capillary voltage. chromatographyonline.com Design of Experiments (DoE) can be a systematic approach to optimize these factors simultaneously, maximizing the analyte signal. smatrix.comchromatographyonline.com

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, can severely impact the accuracy and reproducibility of quantitative assays. chromatographyonline.comnih.gov Phospholipids are common culprits in plasma and serum samples. gimitec.com Strategies to mitigate matrix effects include:

Optimized Sample Preparation: Employing more rigorous cleanup techniques like liquid-liquid extraction (LLE) or mixed-mode solid-phase extraction (SPE) can produce cleaner extracts than simple protein precipitation. gimitec.com

Chromatographic Separation: Adjusting the chromatographic method to separate homocarnosine from the regions where matrix components elute is highly effective. chromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal internal standard, such as ¹³C- or ¹⁵N-labeled homocarnosine, co-elutes with the analyte and experiences similar matrix effects, thereby providing reliable correction for signal variations. chromatographyonline.com

Standard Addition: This method can correct for matrix effects but is more time-consuming as it requires multiple analyses for each sample. nih.gov

Two common methods to assess the extent of matrix effects are the post-column infusion and post-extraction spike methods. gimitec.com

Mass Spectrometry Imaging (MSI) for Spatiotemporal Localization in Tissues

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govmaastrichtuniversity.nl Matrix-assisted laser desorption/ionization (MALDI) is the most commonly used MSI method for analyzing metabolites and peptides like homocarnosine. maastrichtuniversity.nl

In a typical MALDI-MSI experiment, a thin tissue section is coated with a chemical matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs energy from a laser. maastrichtuniversity.nl The laser is fired at discrete spots across the tissue, desorbing and ionizing molecules from the surface. A mass spectrum is acquired at each spot, and by compiling the data from all spots, a two-dimensional ion density map is created for specific molecules based on their mass-to-charge ratio (m/z). acs.orglongdom.org

MALDI-MSI has been successfully used to map the distribution of homocarnosine in the brain. One study showed that while carnosine is highly concentrated in the olfactory bulb of the mouse brain, homocarnosine is more diffusely distributed and does not show the same high accumulation in that region. acs.org The study also noted that the signal-to-noise ratio for homocarnosine was significantly improved by using a derivatization reagent, FMP-10, highlighting a strategy to enhance detection. acs.org The identity of the imaged molecule can be confirmed by performing tandem MS (MS/MS) experiments directly on the tissue section. acs.org

| Parameter | Description | Source |

|---|---|---|

| Tissue | Sagittal and coronal mouse brain sections. | acs.org |

| Matrix | CHCA-d4, DHB. Use of FMP-10 derivatization reagent improved signal. | acs.org |

| Observed m/z | 508.233 (as a derivative). | acs.org |

| Spatial Resolution | 50-100 μm. | acs.org |

| Key Finding | Homocarnosine was increased by aging but did not show high accumulation in the olfactory bulb, unlike carnosine. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including derivatives of homocarnosine. core.ac.uknih.gov While MS provides information about molecular weight and fragmentation, NMR provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity within the molecule. researchgate.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to determine a complete structure. wpmucdn.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C spectrum reveals the number of unique carbon atoms.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. core.ac.uk

Research on rat brain imidazoles used HPLC for separation and subsequently employed NMR spectroscopy to verify the identities of synthesized N-acetyl derivatives of homocarnosine and related compounds that were not commercially available. nih.gov This work provided chromatographic and microchemical evidence for the natural existence of N-acetyl-homocarnosine in the brain, with NMR being the definitive technique for confirming the structure of the synthetic standard. nih.gov

Electrochemical Methods for Assessing Redox Activity (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for assessing the redox activity and antioxidant potential of compounds like homocarnosine. mdpi.comnih.gov CV measures the current response of a redox-active species to a linearly cycled potential sweep. libretexts.orgossila.com The resulting plot, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. ossila.com

In a typical CV experiment for antioxidant analysis, the potential is scanned towards positive values, causing the antioxidant to be oxidized at the working electrode surface. mdpi.com This oxidation results in an anodic peak current (Ipa) at a specific anodic peak potential (Epa). libretexts.org A lower Epa value generally indicates that a compound is more easily oxidized, suggesting a higher antioxidant capacity. mdpi.com

The system consists of a three-electrode setup (working, reference, and counter electrodes) immersed in a solution containing the analyte and a supporting electrolyte. ossila.com By comparing the cyclic voltammogram of homocarnosine to that of known antioxidants, its relative redox activity can be determined. While specific CV studies on homocarnosine are not widely reported, the methodology has been applied extensively to its analogue, carnosine, and other amino acids to evaluate their antioxidant properties. mdpi.com These studies establish the functional groups responsible for the electrochemical signals and can be used to infer the redox behavior of homocarnosine. mdpi.com

Fluorometric and Spectrophotometric Assays for Enzyme Kinetics and Functional Studies

Fluorometric and spectrophotometric assays are fundamental tools for studying enzyme kinetics and function. nih.govnih.gov These assays are used to measure the activity of enzymes involved in the metabolism of homocarnosine, such as carnosinase (which degrades it) and carnosine synthase (which synthesizes it).

Spectrophotometric Assays: These assays rely on a change in light absorbance resulting from an enzyme-catalyzed reaction. A common method for assaying carnosinase activity on homocarnosine involves a coupled enzyme system. nih.gov In this approach, carnosinase first hydrolyzes homocarnosine to produce L-histidine and GABA. The released L-histidine is then acted upon by a second enzyme, histidine ammonia (B1221849) lyase (HAL), which converts it to urocanic acid. nih.gov Urocanic acid strongly absorbs light at 277 nm, and the rate of increase in absorbance at this wavelength is directly proportional to the rate of homocarnosine hydrolysis. nih.govresearchgate.net

Fluorometric Assays: These assays are often more sensitive than spectrophotometric methods and measure changes in fluorescence. mdpi.com A fluorometric assay could be designed using a synthetic substrate for carnosinase that mimics homocarnosine but is linked to a fluorophore and a quencher. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in an increase in fluorescence. While specific fluorometric assays for homocarnosine are less common, the principles are widely applied in protease and peptidase research. nih.gov These assays are particularly useful for high-throughput screening of potential enzyme inhibitors. mdpi.com

| Component | Description | Source |

|---|---|---|

| Enzyme | Human Carnosinase. | nih.gov |

| Substrate | Homocarnosine. | nih.gov |

| Coupling Enzyme | Histidine ammonia lyase (HAL) from Pseudomonas aeruginosa. | nih.gov |

| Principle | Homocarnosine is hydrolyzed to L-histidine. HAL converts L-histidine to urocanic acid. | nih.gov |

| Detection | Spectrophotometric measurement of the increase in absorbance at 277 nm due to urocanic acid formation. | nih.gov |

Functional Implications, Comparative Biochemistry, and Future Research Directions for Homocarnosine Tfa

Comparative Biochemical Analysis with Carnosine and Other Histidine-Containing Dipeptides

Homocarnosine (B1673341) is an endogenous dipeptide that is part of the larger family of histidine-containing dipeptides (HCDs), which also includes notable members like carnosine and anserine (B1665513). A comparative analysis reveals both shared features and critical distinctions that define their unique physiological roles.

Homocarnosine is structurally an analog of carnosine. researchgate.net It is a dipeptide composed of γ-aminobutyric acid (GABA) and L-histidine. researchgate.netmedchemexpress.com The primary structural divergence from carnosine, which consists of β-alanine and L-histidine, is the presence of an additional carbon atom in its GABA component compared to the β-alanine in carnosine. researchgate.netmedchemexpress.com This seemingly minor difference in the length of the aliphatic amino acid chain has significant functional consequences.

One of the most critical repercussions of this structural variance is the differential susceptibility to enzymatic degradation. Homocarnosine exhibits greater resistance to hydrolysis by serum carnosinase, the enzyme that breaks down carnosine. medchemexpress.com This increased stability may allow for a more sustained presence and action within the tissues where it is found. Furthermore, the presence of GABA in its structure allows homocarnosine to act as a potential reservoir for GABA in the brain, which is the primary inhibitory neurotransmitter in the central nervous system. researchgate.net While both carnosine and homocarnosine possess antioxidant properties, their specific interactions with cellular components and their efficacy in different physiological contexts may vary due to their structural differences. medchemexpress.com

Table 1: Structural Comparison of Histidine-Containing Dipeptides

| Dipeptide | Composition | Key Structural Feature |

|---|---|---|

| Homocarnosine | γ-Aminobutyric acid (GABA) + L-histidine | Contains a γ-amino acid (GABA). medchemexpress.com |

| Carnosine | β-Alanine + L-histidine | Contains a β-amino acid (β-alanine). researchgate.net |

| Anserine | β-Alanine + 1-Methyl-L-histidine | Methylated histidine residue. nih.gov |

| Ophidine/Balenine | β-Alanine + 3-Methyl-L-histidine | Methylated histidine residue. acs.org |

This table provides a simplified comparison of the structures of major histidine-containing dipeptides.

The distribution of homocarnosine is notably more restricted compared to carnosine. In humans and rats, homocarnosine is found almost exclusively in the brain and cerebrospinal fluid (CSF). researchgate.netmedchemexpress.com This localization strongly suggests a specialized role in the central nervous system. In contrast, carnosine and its methylated derivative, anserine, are present in high concentrations in excitable tissues like skeletal muscle and, to a lesser extent, in cardiac muscle and the brain. nih.govnih.gov While some studies have reported carnosine in various rodent and human tissues, more specific immunohistochemical analyses have confirmed its primary location in skeletal muscle, cardiac muscle, and the brain, with an absence in organs like the kidney, liver, and lung. nih.gov

Recent research in mice has shown that dietary supplementation with GABA can lead to the synthesis and accumulation of homocarnosine in skeletal muscle, a tissue where it is not typically found. medchemexpress.com This indicates that the tissue-specific distribution is not solely dependent on the presence of the synthesizing enzyme, carnosine synthase, but also on the availability of its specific precursors. Carnosine synthase (CARNS), the enzyme responsible for synthesizing both carnosine and homocarnosine, is expressed primarily in striated muscles and the brain. nih.gov

The metabolic fate of these dipeptides also differs. Upon degradation by carnosinase, homocarnosine releases GABA and histidine. researchgate.net Carnosine, on the other hand, is hydrolyzed to β-alanine and histidine. semanticscholar.org The release of GABA from homocarnosine within the brain is of particular interest, as it may contribute to inhibitory neurotransmission. medchemexpress.com The degradation of carnosine is a key step in the homeostasis of β-alanine, which is a rate-limiting precursor for carnosine synthesis itself. nih.gov

Table 2: Tissue Distribution of Homocarnosine and Carnosine

| Dipeptide | Primary Tissues (Human/Rat) | Other Reported Tissues (Species Dependent) |

|---|---|---|

| Homocarnosine | Brain, Cerebrospinal Fluid. researchgate.netmedchemexpress.com | Skeletal muscle (with GABA supplementation in mice). medchemexpress.com |

| Carnosine | Skeletal Muscle, Cardiac Muscle, Brain (Olfactory Bulb). researchgate.netnih.gov | Found in various tissues in some analyses. nih.gov |

This table summarizes the primary tissue localizations of homocarnosine and carnosine based on available research.

Emerging Roles in Cellular Homeostasis and Stress Response Pathways

Homocarnosine is increasingly recognized for its significant roles in maintaining cellular balance and protecting against various stressors, particularly within the central nervous system. Its functions extend beyond being a simple precursor molecule and involve active participation in cellular defense mechanisms.

Research has demonstrated that homocarnosine possesses potent antioxidant and anti-inflammatory properties. medchemexpress.com It has been shown to prevent oxidative damage to DNA to a degree comparable to carnosine. medchemexpress.com This antioxidant capacity is crucial in the brain, an organ with high metabolic activity and susceptibility to oxidative stress. Homocarnosine also plays a role in preventing the formation of advanced glycation end-products (AGEs), which are harmful compounds that accumulate during aging and in conditions like diabetes, contributing to cellular dysfunction. medchemexpress.com